Cas no 1519538-23-8 (Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)
![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1519538-23-8x500.png)
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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- インチ: 1S/C11H18O4/c1-3-11(9(12)14-4-2)10(15-11)5-7-13-8-6-10/h3-8H2,1-2H3
- InChIKey: WMRYHRMBVGKTNA-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCOCC2)C1(CC)C(OCC)=O
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699890-0.05g |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
1519538-23-8 | 0.05g |
$683.0 | 2023-03-10 | ||
Enamine | EN300-699890-0.1g |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
1519538-23-8 | 0.1g |
$715.0 | 2023-03-10 | ||
Enamine | EN300-699890-1.0g |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
1519538-23-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-699890-0.25g |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
1519538-23-8 | 0.25g |
$748.0 | 2023-03-10 | ||
Enamine | EN300-699890-10.0g |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
1519538-23-8 | 10.0g |
$3500.0 | 2023-03-10 | ||
Enamine | EN300-699890-0.5g |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
1519538-23-8 | 0.5g |
$781.0 | 2023-03-10 | ||
Enamine | EN300-699890-5.0g |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
1519538-23-8 | 5.0g |
$2360.0 | 2023-03-10 | ||
Enamine | EN300-699890-2.5g |
ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
1519538-23-8 | 2.5g |
$1594.0 | 2023-03-10 |
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylateに関する追加情報
Ethyl 2-Ethyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylate: A Comprehensive Overview
Ethyl 2-Ethyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylate, also known by its CAS number CAS No. 1519538-23-8, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique spirocyclic structure, which combines a dioxane ring with an ethyl ester group, making it a versatile molecule with potential applications in drug delivery systems, polymer synthesis, and advanced materials.
The molecular structure of Ethyl 2-Ethyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylate is defined by its spirocyclic framework, where two rings are joined at a single atom—a carbon atom in this case. This structural feature imparts unique physical and chemical properties to the compound, including enhanced stability and flexibility. The presence of the dioxane ring contributes to its solubility in organic solvents, while the ethyl ester group enhances its compatibility with lipid-based systems.
Recent studies have highlighted the potential of Ethyl 2-Ethyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylate in the development of biodegradable polymers for medical applications. Researchers have explored its use as a monomer in polyesters and polyamides, which can be tailored for controlled drug release systems and tissue engineering scaffolds. The compound's ability to form stable copolymers with other biocompatible monomers has been extensively documented in peer-reviewed journals.
In addition to its role in polymer chemistry, Ethyl 2-Ethyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylate has shown promise in the field of green chemistry as a sustainable alternative to traditional plasticizers. Its biodegradability and low toxicity make it an attractive candidate for eco-friendly packaging materials and agricultural films.
The synthesis of Ethyl 2-Ethyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylate typically involves a multi-step process that includes ring-opening reactions and esterification steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
From an environmental perspective, the compound's biodegradability has been a focal point of research efforts aimed at reducing plastic waste and promoting circular economy principles. Studies conducted under simulated environmental conditions have demonstrated that Ethyl 2-Ethyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylate degrades more rapidly than conventional plastics, offering a sustainable solution to the global plastic pollution crisis.
In conclusion, Ethyl 2-Ethyl-1,6-Dioxaspiro[2.5]Octane-2-Carboxylate (CAS No. 1519538-23-8) represents a cutting-edge material with diverse applications across multiple industries. Its unique chemical properties and eco-friendly profile position it as a key player in the development of next-generation materials that align with sustainability goals.
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